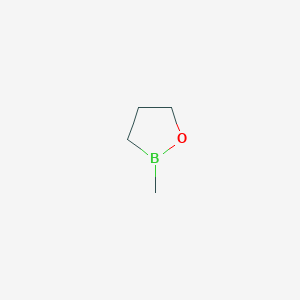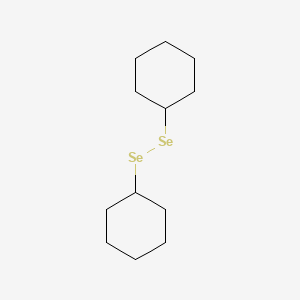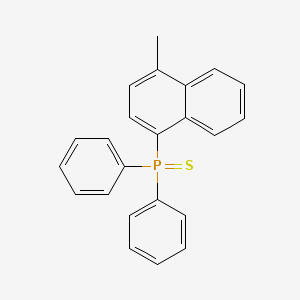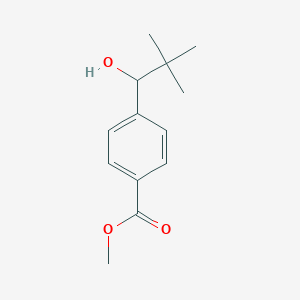
2-Methyl-1,2-oxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1,2-oxaborolane is an organoboron compound that features a five-membered ring structure containing both boron and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-1,2-oxaborolane can be synthesized through several methods. One common approach involves the reaction of 2-methylfuran with boron trihalides under controlled conditions. Another method includes the use of allyl alcohol and boron trialkyls, where the allyl alcohol slowly adds to the trialkylboron on heating to 150-160°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using boron trihalides and suitable organic precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1,2-oxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, borate esters, and various substituted boron compounds. These products are valuable intermediates in organic synthesis and materials science .
Aplicaciones Científicas De Investigación
2-Methyl-1,2-oxaborolane has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2-Methyl-1,2-oxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, which can modulate the activity of enzymes and other proteins. This interaction can lead to changes in cellular signaling pathways and other biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Methyl-1,2-oxaborolane include:
- 2-Butyl-1,2-oxaborolane
- 2-Phenyl-1,2-oxaborolane
- 2-Ethyl-1,2-oxaborolane
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and stability. The presence of the methyl group in the ring structure influences its chemical behavior, making it a valuable reagent in specific synthetic applications. Additionally, its ability to form stable complexes with biomolecules makes it particularly useful in biological and medical research .
Propiedades
Número CAS |
920034-00-0 |
|---|---|
Fórmula molecular |
C4H9BO |
Peso molecular |
83.93 g/mol |
Nombre IUPAC |
2-methyloxaborolane |
InChI |
InChI=1S/C4H9BO/c1-5-3-2-4-6-5/h2-4H2,1H3 |
Clave InChI |
AZRSORNPJYUNPU-UHFFFAOYSA-N |
SMILES canónico |
B1(CCCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)
![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
methanone](/img/structure/B14175047.png)

![1-[(4R)-4-(6-Bromo-2H-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethan-1-one](/img/structure/B14175050.png)
![9-Chloro-4-ethenylbenzo[h]isoquinolin-1(2H)-one](/img/structure/B14175054.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)



![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)


